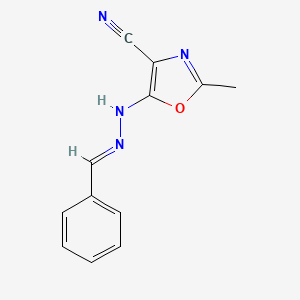

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile

Descripción general

Descripción

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a benzylidenehydrazinyl group, which contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 2-methyloxazole-4-carbonitrile with benzylidenehydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazinyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazinyl-substituted compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile may exhibit significant anticancer properties. For instance, derivatives of benzothiazole and hydrazone structures have been studied for their ability to inhibit key enzymes involved in cancer progression, such as 15-lipoxygenase and carbonic anhydrase II. These enzymes are implicated in various carcinomas, including pancreatic and gastric cancers . The ability of these compounds to act as dual inhibitors suggests a promising avenue for developing new anticancer agents.

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory effects. Studies have shown that related compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The design of new derivatives with enhanced selectivity and potency is an ongoing area of research.

Enzyme Inhibition Studies

Investigations into the biological activities of this compound have demonstrated its potential as an enzyme inhibitor. For example, studies on similar hydrazone derivatives have reported IC50 values indicating effective inhibition against enzymes like 15-lipoxygenase, with values ranging from 0.12 to 0.69 µM . This highlights the compound's potential utility in drug discovery aimed at targeting specific biochemical pathways in disease states.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against pathogens such as Klebsiella pneumoniae, suggesting its application in developing new antibacterial agents . The mechanism of action may involve disrupting bacterial cell function or inhibiting critical metabolic pathways.

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Recent advancements in synthetic strategies have focused on using greener methodologies, such as solvent-free reactions or the use of nanocatalysts, to enhance efficiency and reduce environmental impact .

Case Studies

Mecanismo De Acción

The mechanism of action of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with various molecular targets. The benzylidenehydrazinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxazole ring can also participate in coordination with metal ions, affecting enzymatic activity and other biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-benzylidenehydrazinyl)phenyl-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of an oxazole ring.

(2E)-2-benzylidenehydrazinyl-4-nitrophenylmethyl-1H-imidazole: Contains an imidazole ring and a nitro group, offering different chemical properties.

Uniqueness

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is unique due to its combination of an oxazole ring and a benzylidenehydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered oxazole ring, which is known for its significant role in medicinal chemistry. The presence of the benzylidenehydrazine moiety contributes to its biological activity by enhancing interactions with various biological targets.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as Cyclooxygenase-2 (COX-2). This inhibition reduces the production of prostaglandins, leading to decreased inflammation and associated pain .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The mechanism involves targeting microbial metabolic pathways .

- Anticancer Effects : Preliminary data suggest that the compound may possess cytotoxic effects against certain cancer cell lines, potentially through the disruption of microtubule formation, a common target for anticancer agents .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : The compound's ability to inhibit COX-2 suggests significant anti-inflammatory potential, making it a candidate for treating inflammatory diseases .

- Antimicrobial Efficacy : Its effectiveness against bacterial strains positions it as a potential therapeutic agent for infections .

- Cytotoxicity in Cancer Models : Research indicates potential anticancer activity, with ongoing studies required to confirm these effects across various cancer types .

Case Studies and Research Findings

- Inhibition of COX-2 : A study highlighted that this compound effectively reduced inflammation in animal models by inhibiting COX-2 activity, demonstrating a significant decrease in inflammatory markers .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited bactericidal effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating effective dosage levels for therapeutic applications .

- Cytotoxicity Assays : Preliminary studies assessed the compound's cytotoxicity against various human tumor cell lines, revealing promising results with IC50 values indicating effective concentrations for inducing cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxazole ring and substituents can significantly influence biological activity. The positioning of functional groups on the oxazole ring is critical for enhancing therapeutic efficacy and specificity towards biological targets .

Propiedades

IUPAC Name |

5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIMEYMRHOPEFF-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.